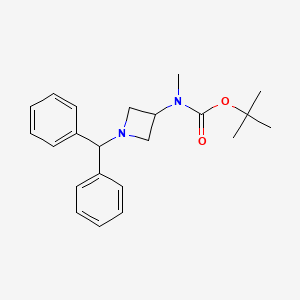

tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23(4)19-15-24(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPGAZRNYWLYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703324 | |

| Record name | tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854038-91-8 | |

| Record name | tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate (CAS 854038-91-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate, a key intermediate in contemporary medicinal chemistry. The document delves into the compound's chemical and structural properties, outlines a detailed synthetic pathway, and explores its significant applications, particularly in the development of targeted cancer therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and constrained geometry offer a unique three-dimensional profile that can enhance metabolic stability, improve bioavailability, and provide novel exit vectors for molecular elaboration when compared to more common five- and six-membered rings.[1] The strategic incorporation of the azetidine moiety can significantly influence a compound's physicochemical properties, such as lipophilicity and basicity, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

This compound (CAS 854038-91-8) is a functionally rich molecule that embodies the synthetic versatility of the azetidine core. It integrates three key structural features:

-

The Azetidine Ring: Provides metabolic stability and a rigid framework.

-

The Benzhydryl Group: A bulky, lipophilic moiety that can engage in hydrophobic interactions within biological targets.[4]

-

The N-methyl-N-Boc-protected Amine: A common protecting group strategy that allows for selective chemical manipulation at the 3-position of the azetidine ring.[1]

This guide will provide an in-depth exploration of this compound, from its synthesis to its application as a critical building block in medicinal chemistry.

Physicochemical and Structural Characteristics

The structural attributes of this compound are fundamental to its reactivity and utility.

| Property | Value |

| CAS Number | 854038-91-8 |

| Molecular Formula | C₂₂H₂₈N₂O₂ |

| Molecular Weight | 352.47 g/mol |

| SMILES | O=C(OC(C)(C)C)N(C)C1CN(C1)C(C=2C=CC=CC2)C=3C=CC=CC3 |

| Storage Conditions | 4°C, inert atmosphere |

| Purity (Typical) | ≥98% (by HPLC) |

Table 1: Key Chemical Properties of this compound.[4]

The presence of the bulky benzhydryl group on the azetidine nitrogen sterically shields the ring and influences its conformational preferences. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, which can be readily removed under acidic conditions to reveal a nucleophilic site for further functionalization.[5]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that hinges on the initial construction of the 1-benzhydrylazetidine core, followed by functionalization at the 3-position and subsequent N-methylation.

Synthesis of the 1-Benzhydrylazetidin-3-ol Intermediate

A common and efficient route to the core structure involves the reaction of benzhydrylamine with epichlorohydrin, followed by intramolecular cyclization.[6]

Figure 1: Synthesis of 1-Benzhydrylazetidin-3-ol.

Proposed Synthetic Workflow for this compound

The following diagram illustrates a logical and efficient synthetic pathway to the target compound, starting from the readily available 1-benzhydrylazetidin-3-ol.

Figure 2: Proposed Synthetic Workflow.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a comprehensive guide for the synthesis of the target compound.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one

-

Rationale: The oxidation of the secondary alcohol to a ketone is a critical step to enable the introduction of the amine functionality via reductive amination. The Swern oxidation or Dess-Martin periodinane are common methods that proceed under mild conditions.[7]

-

Procedure:

-

To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C, add oxalyl chloride (1.5 equivalents) dropwise, followed by dimethyl sulfoxide (DMSO) (3 equivalents).

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one.

-

Protocol 2: Synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

-

Rationale: This two-step sequence first introduces the primary amine via reductive amination and then protects it with a Boc group.

-

Procedure:

-

Reductive Amination: To a solution of 1-benzhydrylazetidin-3-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under reduced pressure, and partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate, and combine the organic layers.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude 1-benzhydrylazetidin-3-amine.

-

Boc Protection: Dissolve the crude amine in a mixture of THF and water. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a base such as triethylamine or sodium bicarbonate.

-

Stir the reaction at room temperature for 12-18 hours.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain tert-butyl (1-benzhydrylazetidin-3-yl)carbamate.[8]

-

Protocol 3: N-Methylation to Yield this compound

-

Rationale: The N-methylation of a Boc-protected amine is a standard transformation, often achieved using a strong base to deprotonate the carbamate nitrogen, followed by quenching with an electrophilic methyl source.[1]

-

Procedure:

-

To a solution of tert-butyl (1-benzhydrylazetidin-3-yl)carbamate (1 equivalent) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (MeI, 2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to afford the final product.

-

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Expected spectral data includes:

-

¹H NMR: Signals corresponding to the tert-butyl group, the methyl group, the azetidine ring protons, the benzhydryl proton, and the aromatic protons.

-

¹³C NMR: Resonances for all unique carbon atoms in the molecule.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Spectral data for this compound can be found in commercial supplier databases.[2]

Applications in Medicinal Chemistry and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.

Precursor for Polo-Like Kinase (PLK) Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Polo-like kinases (PLKs).[4] PLKs are a family of serine/threonine kinases that play a crucial role in the regulation of the cell cycle. Their overexpression is implicated in the pathogenesis of various cancers, making them an attractive target for anticancer drug development.[4]

The N-benzhydryl group can be removed via hydrogenolysis, revealing the azetidine nitrogen for subsequent coupling with a heterocyclic core, a common feature in many kinase inhibitors. The N-methyl-N-Boc-protected amine at the 3-position provides a handle for introducing further diversity and modulating the pharmacokinetic properties of the final compound. The methyl group on the carbamate nitrogen has been shown to improve metabolic stability by preventing oxidative degradation.[4]

Figure 3: Role as a Precursor for PLK Inhibitors.

Scaffold for Structure-Activity Relationship (SAR) Studies

The modular nature of the synthesis allows for systematic modifications at various positions of the molecule, making it an excellent scaffold for SAR studies. Researchers can:

-

Modify the Benzhydryl Group: Investigate the impact of aromatic substitution on target binding and selectivity.

-

Functionalize the Azetidine Ring: Introduce different substituents at the 3-position to explore new interactions with the target protein.

-

Vary the N-Alkyl Group: Replace the methyl group with other alkyl chains to fine-tune lipophilicity and metabolic stability.

Conclusion

This compound is a strategically designed chemical entity that leverages the advantageous properties of the azetidine scaffold. Its synthesis, while multi-step, employs robust and well-understood chemical transformations. The true value of this compound is realized in its application as a key building block in the synthesis of complex and biologically active molecules, most notably in the development of PLK inhibitors for cancer therapy. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its use in innovative drug discovery programs.

References

-

Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. [Link]

-

ACS Publications. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzhydryl-3-oxoazetidine. [Link]

- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

RSC Publishing. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

- Google Patents. (n.d.).

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

-

PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. [Link]

Sources

- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. tert-butyl 1-benzhydrylazetidin-3-yl(Methyl)carbaMate(854038-91-8) 1H NMR spectrum [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound (854038-91-8) for sale [vulcanchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate | C21H26N2O2 | CID 13772848 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate

An In-Depth Technical Guide to the Physicochemical Characterization of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate

Introduction

This compound is a complex organic molecule featuring several key structural motifs of interest in medicinal chemistry and drug development. Its architecture, comprising a four-membered azetidine ring, a bulky benzhydryl group, and a tert-butyl carbamate protecting group, suggests its potential utility as a synthetic intermediate or a scaffold for novel therapeutic agents. The azetidine ring is a bioisostere for other cyclic amines, known to enhance metabolic stability and modulate physicochemical properties[1]. The benzhydryl moiety significantly increases lipophilicity, which can govern interactions with biological targets, while the carbamate group offers a site for synthetic modification or acts as a protecting group[2].

A thorough understanding of the physicochemical properties of this compound is a non-negotiable prerequisite for its application in any research or development setting. These parameters—including lipophilicity, aqueous solubility, acid-base dissociation constants (pKa), and stability—dictate its behavior in both in vitro and in vivo systems, influencing everything from reaction kinetics and formulation to absorption, distribution, metabolism, and excretion (ADME) profiles.

This technical guide provides a comprehensive overview of the known properties of this compound and presents a suite of detailed, field-proven experimental protocols for the determination of its critical physicochemical characteristics. The methodologies described are grounded in authoritative guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), ensuring scientific rigor and data integrity.

Core Physicochemical Properties

The foundational properties of a compound provide the initial dataset from which further experimental work is planned. The following table summarizes the currently available data for this compound.

| Property | Value | Source(s) |

| CAS Number | 854038-91-8 | [1][2][3] |

| Molecular Formula | C₂₂H₂₈N₂O₂ | [1][2] |

| Molecular Weight | 352.47 g/mol | [1][2] |

| Purity (Typical) | ≥98% (by HPLC) | [2] |

| Recommended Storage | 4°C, under inert atmosphere | [2] |

| SMILES | O=C(OC(C)(C)C)N(C)C1CN(C1)C(C=2C=CC=CC2)C=3C=CC=CC3 | [1][2] |

Experimental Characterization Protocols

The following sections detail the experimental workflows for determining the most critical physicochemical parameters that are not yet publicly documented for this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

Lipophilicity Determination (Log P)

Scientific Rationale: Lipophilicity, expressed as the logarithm of the partition coefficient (Log P) between n-octanol and water, is a crucial predictor of a drug's membrane permeability and its potential for hydrophobic interactions with biological macromolecules. The Shake-Flask method, as described in OECD Guideline 107, is the gold-standard direct measurement technique for compounds within the Log P range of -2 to 4[4][5]. Given the large benzhydryl group, this compound is expected to be lipophilic, making this method highly relevant.

Experimental Protocol: OECD 107 Shake-Flask Method

-

Preparation of Phases:

-

Prepare a sufficient quantity of n-octanol and purified water (HPLC-grade).

-

Pre-saturate the n-octanol by shaking it with water for 24 hours at the experimental temperature (e.g., 25°C ± 1°C).

-

Pre-saturate the water by shaking it with n-octanol for 24 hours at the same temperature.

-

Separate the phases using a separatory funnel after equilibration. This step is critical to prevent volume changes during the partitioning experiment.

-

-

Sample Preparation:

-

Accurately weigh this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration (e.g., 1 mg/mL). The choice of phase for initial dissolution depends on the expected solubility; for a lipophilic compound, n-octanol is the logical choice.

-

-

Partitioning:

-

Perform the experiment in triplicate.

-

In suitable glass vessels (e.g., centrifuge tubes with screw caps), combine the pre-saturated n-octanol stock solution and pre-saturated water at a defined volume ratio (e.g., 1:1, 2:1, 1:2). The use of different ratios helps validate that the partition coefficient is independent of the phase volume.

-

Gently agitate the vessels at a constant temperature for a sufficient time to reach equilibrium. Avoid vigorous shaking that can lead to the formation of emulsions, which are difficult to break. A gentle inversion or rocking motion for 1-2 hours is often sufficient.

-

-

Phase Separation:

-

Separate the two phases. Centrifugation (e.g., 2000 x g for 10 minutes) is the most reliable method to ensure complete separation and break any micro-emulsions[4].

-

-

Quantification:

-

Accurately determine the concentration of the analyte in both the n-octanol and water phases using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Prepare calibration standards in each respective phase (n-octanol and water) to ensure accurate quantification.

-

-

Calculation:

-

The partition coefficient, P, is the ratio of the equilibrium concentrations in the two phases: P = Coctanol / Cwater

-

The final value is expressed as its base-10 logarithm: Log P = log10(P)

-

The results from the triplicate runs should fall within a range of ± 0.3 log units for the determination to be considered valid[4].

-

Workflow for Log P Determination A visual representation of the Shake-Flask method for determining the partition coefficient.

Acid Dissociation Constant (pKa) Determination

Scientific Rationale: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. This is fundamental to predicting a compound's solubility, absorption, and receptor-binding interactions at physiological pH. The azetidine nitrogen in the structure is basic. Potentiometric titration is a highly accurate and precise method for determining pKa values by monitoring pH changes upon the addition of a titrant[6][7][8].

Experimental Protocol: Potentiometric Titration

-

System Calibration:

-

Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature[6].

-

-

Sample Preparation:

-

Accurately prepare a solution of the compound at a known concentration (e.g., 1 mM)[7]. Due to the expected low aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) may be necessary. It is crucial to note that the measured pKa will be an apparent pKa (pKaapp) specific to that co-solvent mixture. Extrapolation to a fully aqueous pKa may be required for some applications[8].

-

Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M KCl[6]. This minimizes changes in activity coefficients during the titration.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C).

-

Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the titration of bases[6].

-

For a basic compound, first acidify the solution to a low pH (e.g., pH 2) with a standardized solution of HCl to ensure the analyte is fully protonated[7].

-

Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until a high pH (e.g., pH 12) is reached[7].

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point. More accurately, it can be determined from the inflection point of the curve by calculating the first or second derivative of the plot.

-

Perform the experiment in triplicate to ensure reproducibility[6].

-

Logical Flow for pKa Determination Decision process for selecting and executing a pKa determination method.

Purity Analysis and Stability Assessment

Scientific Rationale: Ensuring the purity of a compound is essential for the reliability of all subsequent experiments. Stability testing provides critical information on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both purity assessment and stability-indicating assays due to its high resolution and sensitivity[9][10]. The ICH Q1A(R2) guideline provides the definitive framework for conducting stability studies[11].

Protocol: HPLC Purity and Stability-Indicating Method

-

Chromatographic System Development:

-

Column Selection: A C18 or C8 reversed-phase column is a standard starting point for small molecules of moderate polarity[10].

-

Mobile Phase: Screen mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid for better peak shape) and an organic component (e.g., acetonitrile or methanol).

-

Method: Develop a gradient elution method to ensure separation of the main compound from potential impurities and degradation products with a wide range of polarities.

-

Detection: Use a UV detector set at a wavelength where the analyte and potential impurities show significant absorbance (e.g., determined via a UV scan).

-

-

Purity Determination:

-

Prepare a sample solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase).

-

Inject the solution into the HPLC system.

-

Purity is typically calculated based on the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. Purity (%) = (AreaMain Peak / ΣAreaAll Peaks) x 100

-

-

Stability Study Design (per ICH Q1A):

-

Batch Selection: Use at least one well-characterized batch of the compound for the study[11][12].

-

Storage Conditions: Store aliquots of the compound in appropriate containers under a set of standardized conditions[13][14]:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Pull samples at specified time points (e.g., 0, 3, and 6 months for an accelerated study)[12][14].

-

Analysis: At each time point, analyze the sample for purity/potency using the validated HPLC method. The appearance of new peaks or a decrease in the main peak area indicates degradation.

-

Photostability: If relevant, expose the compound to a controlled light source according to ICH Q1B guidelines to assess light sensitivity[11][15].

-

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While its basic structural and chemical identifiers are known, a comprehensive physicochemical profile is essential for its effective use. The experimental protocols detailed in this guide for determining Log P, pKa, purity, and stability provide a robust framework for researchers to generate the high-quality data required for informed decision-making in drug discovery and development projects. Adherence to these standardized, authoritative methodologies will ensure that the data generated is reliable, reproducible, and fit for purpose, ultimately accelerating the path from chemical entity to scientific insight.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

-

LSC Group. (n.d.). ICH Stability Guidelines. Retrieved from LSC Group website. [Link]

-

Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from Scribd. [Link]

-

Slideshare. (2012). ICH guidelines for stability studies 1. Retrieved from Slideshare. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA website. [Link]

-

Spirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Bosnian Journal of Basic Medical Sciences. [Link]

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark. [Link]

-

Box, K. J., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences. [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from Pacific BioLabs website. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from AMSbiopharma website. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from Encyclopedia.pub. [Link]

-

OECD. (2022). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from OECD iLibrary. [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from OECD website. [Link]

-

PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. Retrieved from PubChem. [Link]

-

EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from EUR-Lex. [Link]

-

PharmTech. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from PharmTech website. [Link]

-

Takács-Novák, K., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Wan, H., et al. (2014). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from JoVE. [Link]

-

Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from Agilent website. [Link]

-

PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from PubChem. [Link]

-

ChemUniverse. (n.d.). Request A Quote. Retrieved from ChemUniverse website. [Link]

Sources

- 1. cas 854038-91-8|| where to buy this compound [french.chemenu.com]

- 2. This compound (854038-91-8) for sale [vulcanchem.com]

- 3. 854038-91-8|this compound|BLD Pharm [bldpharm.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. pharmoutsourcing.com [pharmoutsourcing.com]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. scribd.com [scribd.com]

- 13. lscgroupllc.com [lscgroupllc.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

An In-Depth Technical Guide to the Spectral Analysis of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate

This guide provides a comprehensive technical overview of the spectral data for tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate, a compound of interest in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the structural features of the molecule through a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. The causality behind experimental choices and data interpretation is explained to provide actionable, field-proven insights.

Introduction

This compound (C₂₂H₂₈N₂O₂) is a complex organic molecule featuring several key functional groups that contribute to its chemical properties and potential biological activity.[1] These include a four-membered azetidine ring, a bulky benzhydryl group, and a tert-butoxycarbonyl (Boc) protecting group on a secondary amine. The azetidine moiety is a recognized structural motif in medicinal chemistry, often employed to enhance metabolic stability and fine-tune pharmacokinetic profiles.[1] Accurate structural elucidation and confirmation are paramount in the synthesis and application of such compounds, for which spectroscopic methods are indispensable tools.

This guide will present a detailed, albeit predicted, spectral analysis of the title compound. In the absence of publicly available, experimentally-derived spectra, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to provide a robust and scientifically-grounded interpretation of the expected spectral characteristics.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is fundamental to interpreting its spectral data. The key structural components are highlighted below.

Caption: Molecular structure of this compound highlighting key functional groups.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are summarized in the tables below, followed by a detailed interpretation.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the compound's solubility.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used for routine analysis.

-

¹H NMR Acquisition:

-

A standard pulse sequence (e.g., zg30) is used.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16, depending on the sample concentration.

-

A relaxation delay of 1-2 seconds is employed.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 10H | Aromatic protons (Benzhydryl) |

| ~4.50 | br s | 1H | CH (Benzhydryl) |

| ~4.00-4.20 | m | 1H | CH (Azetidine) |

| ~3.50-3.70 | m | 2H | CH₂ (Azetidine) |

| ~3.10-3.30 | m | 2H | CH₂ (Azetidine) |

| ~2.80 | s | 3H | N-CH₃ |

| ~1.45 | s | 9H | tert-Butyl (Boc) |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155-157 | C=O (Carbamate) |

| ~140-142 | Quaternary C (Benzhydryl) |

| ~127-129 | Aromatic CH (Benzhydryl) |

| ~79-81 | Quaternary C (tert-Butyl) |

| ~65-70 | CH (Benzhydryl) |

| ~55-60 | CH₂ (Azetidine) |

| ~45-50 | CH (Azetidine) |

| ~30-35 | N-CH₃ |

| ~28-29 | CH₃ (tert-Butyl) |

Interpretation of NMR Spectra

-

¹H NMR: The aromatic region (~7.20-7.40 ppm) is expected to show a complex multiplet corresponding to the ten protons of the two phenyl rings of the benzhydryl group. A broad singlet around 4.50 ppm can be assigned to the methine proton of the benzhydryl group. The protons on the azetidine ring will likely appear as multiplets in the range of 3.10-4.20 ppm. The N-methyl group should give a sharp singlet at approximately 2.80 ppm. The most upfield and characteristic signal is the sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically appearing around 1.45 ppm.

-

¹³C NMR: The carbonyl carbon of the carbamate group is expected to be the most downfield signal, in the range of 155-157 ppm. The aromatic carbons of the benzhydryl group will appear between 127-142 ppm. The quaternary carbon of the tert-butyl group is typically found around 79-81 ppm, while the methyl carbons are at approximately 28-29 ppm. The carbons of the azetidine ring and the benzhydryl methine carbon will resonate in the 45-70 ppm region. The N-methyl carbon is expected around 30-35 ppm.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer is commonly used for this type of molecule.

-

Data Acquisition:

-

The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Positive ion mode is typically employed to observe the protonated molecule [M+H]⁺.

-

A full scan is performed over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

For fragmentation studies (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID).

-

Predicted Fragmentation Pattern

The molecular weight of this compound is 352.48 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 353.49.

Table of Predicted Fragments:

| m/z | Fragment Ion | Loss |

| 353.49 | [M+H]⁺ | - |

| 297.43 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 253.38 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |

| 167.09 | [C₁₃H₁₁]⁺ (Benzhydryl cation) | Cleavage of the N-C(benzhydryl) bond |

| 100.12 | [C₅H₁₀NO₂]⁺ (Boc-N(CH₃)) | Cleavage of the azetidine ring |

| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) | Fragmentation of the Boc group |

Interpretation of Mass Spectrum:

The base peak in the mass spectrum could be the benzhydryl cation at m/z 167.09, which is a very stable carbocation. The molecular ion peak [M+H]⁺ at m/z 353.49 should be observable. Common fragmentation pathways for N-Boc protected amines include the loss of isobutylene (56 Da) to give a peak at m/z 297.43, and the loss of the entire Boc group (100 Da) to give a peak at m/z 253.38.[2] The tert-butyl cation at m/z 57.07 is also a characteristic fragment.

Caption: Predicted fragmentation pathway for this compound in ESI-MS.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Samples: A small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.

-

Liquid/Soluble Samples: Attenuated Total Reflectance (ATR) is a common technique where a drop of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum (of air or the KBr pellet without the sample) is first recorded. Then, the sample spectrum is acquired. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020-3080 | Medium | C-H stretch (Aromatic) |

| ~2850-2980 | Strong | C-H stretch (Aliphatic - CH, CH₂, CH₃) |

| ~1680-1700 | Strong | C=O stretch (Carbamate) |

| ~1450-1495 | Medium | C=C stretch (Aromatic ring) |

| ~1365 | Strong | C-H bend (tert-Butyl) |

| ~1160-1250 | Strong | C-N stretch (Azetidine and Carbamate) |

| ~1150 | Strong | C-O stretch (Carbamate) |

| ~690-770 | Strong | C-H out-of-plane bend (Aromatic) |

Interpretation of IR Spectrum

The IR spectrum is expected to be dominated by a strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carbamate group. The C-H stretching vibrations of the aromatic rings will appear as medium intensity bands above 3000 cm⁻¹, while the aliphatic C-H stretches will be observed as strong bands below 3000 cm⁻¹. A characteristic strong band for the tert-butyl group should be present around 1365 cm⁻¹. The C-N and C-O stretching vibrations of the carbamate and azetidine moieties will result in strong bands in the fingerprint region (1150-1250 cm⁻¹). The out-of-plane C-H bending vibrations of the phenyl groups will give rise to strong absorptions in the 690-770 cm⁻¹ range.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound. By dissecting the molecule into its constituent functional groups and drawing upon established spectroscopic principles and data from analogous structures, a comprehensive and scientifically rigorous interpretation of the expected spectral characteristics has been presented. This information serves as a valuable resource for researchers and drug development professionals in the synthesis, characterization, and quality control of this and related compounds. The provided experimental protocols offer practical guidance for obtaining high-quality spectral data in a laboratory setting.

References

- Gao, W., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533.

- Dam, M. A., et al. (2013). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 24(9), 1391–1401.

-

PubChem. (n.d.). Benzhydrol. Retrieved from [Link]

- Robiette, A. G., Borgers, T. R., & Strauss, H. L. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Molecular Physics, 42(6), 1519-1522.

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of N-Benzhydrylazetidine Derivatives

Abstract

The N-benzhydrylazetidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Unambiguous structural elucidation and stereochemical assignment are paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR characteristics of N-benzhydrylazetidine derivatives, offering field-proven insights into spectral interpretation, experimental design, and the application of advanced techniques for complete molecular characterization.

Section 1: The N-Benzhydrylazetidine Scaffold: A Structural Overview

The core structure consists of a four-membered azetidine ring N-substituted with a benzhydryl (diphenylmethyl) group. This combination presents a unique set of spectroscopic features. The key to accurate NMR interpretation lies in systematically identifying the signals corresponding to three primary domains of the molecule: the benzhydryl moiety, the aromatic rings, and the azetidine ring itself.

The numbering convention used throughout this guide designates the nitrogen atom as position 1 of the azetidine ring. The benzhydryl methine carbon is referred to as Cα.

Figure 1. General structure of an N-benzhydrylazetidine derivative.

Section 2: ¹H NMR Spectroscopy: Proton Environments and Coupling Networks

The ¹H NMR spectrum provides critical information on the electronic environment of each proton and their spatial relationships through spin-spin coupling.

Characteristic Chemical Shifts (δ)

-

Benzhydryl Methine Proton (N-CH(Ph)₂): This proton (Hα) typically appears as a singlet in the range of δ 4.0 - 4.5 ppm . Its downfield position is a result of being attached to a carbon adjacent to the electronegative nitrogen atom and the anisotropic deshielding effects of the two phenyl rings. The absence of adjacent protons results in a characteristic singlet, which is a key diagnostic signal for this scaffold.

-

Aromatic Protons (-C₆H₅): The ten protons of the two phenyl rings resonate in the aromatic region, typically between δ 7.1 and 7.5 ppm .[1] In unsubstituted derivatives, these signals may overlap, forming a complex multiplet. Substitution on the phenyl rings will lead to more distinct and predictable splitting patterns.

-

Azetidine Ring Protons: The four-membered ring is strained and non-planar, which significantly influences the chemical shifts and coupling constants of its protons.

-

C2/C4 Protons (CH₂-N): These protons are adjacent to the nitrogen atom and are therefore deshielded, typically resonating between δ 3.0 and 4.5 ppm .[2] Due to the puckered nature of the ring and the chiral center at Cα (even if the molecule as a whole is achiral), these protons are often diastereotopic, meaning they are chemically non-equivalent. This results in two distinct signals, each split by the other (geminal coupling) and by the C3 protons (vicinal coupling).

-

C3 Protons (-CH₂-): These protons are further from the nitrogen and resonate more upfield, typically in the range of δ 2.0 - 2.8 ppm . They also tend to be diastereotopic and will show both geminal and vicinal coupling.

-

Spin-Spin Coupling: The Key to Stereochemistry

Coupling constants (J values) are indispensable for confirming assignments and determining the relative stereochemistry of substituents on the azetidine ring.[3]

-

Geminal Coupling (²J): The coupling between two protons on the same carbon atom (e.g., H2a and H2b) is typically in the range of -9 to -15 Hz . For some azetidine derivatives, values around 9.6 Hz have been observed.[2]

-

Vicinal Coupling (³J): The coupling between protons on adjacent carbons provides crucial stereochemical information. The magnitude of ³J is dependent on the dihedral angle between the C-H bonds, as described by the Karplus relationship.[4] For azetidine rings, this provides a reliable method to distinguish between cis and trans isomers.[5]

-

³J_cis: Typically larger, in the range of 8.4 - 8.9 Hz .

-

³J_trans: Typically smaller, in the range of 5.8 - 7.9 Hz .

-

Data Summary: ¹H NMR

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| Benzhydryl CH | 4.0 - 4.5 | Singlet (s) | N/A |

| Aromatic Ar-H | 7.1 - 7.5 | Multiplet (m) | N/A |

| Azetidine C2/C4-H | 3.0 - 4.5 | Multiplet (m) or d, t, dd | ²J ≈ 9-15; ³J_cis ≈ 8.5-9; ³J_trans ≈ 6-8 |

| Azetidine C3-H | 2.0 - 2.8 | Multiplet (m) or quintet | ²J ≈ 9-15; ³J_cis ≈ 8.5-9; ³J_trans ≈ 6-8 |

Section 3: ¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their hybridization and electronic state. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon.

Characteristic Chemical Shifts (δ)

-

Benzhydryl Methine Carbon (N-CαH(Ph)₂): This carbon is significantly deshielded by the adjacent nitrogen and phenyl groups, appearing around δ 70 - 80 ppm .

-

Aromatic Carbons (-C₆H₅): These carbons resonate in the typical aromatic region of δ 125 - 145 ppm .[1] The ipso-carbons (the carbons directly attached to the methine) are often broader and less intense and can be found around δ 140-145 ppm . The ortho, meta, and para carbons will have distinct shifts, which can be assigned with the help of 2D NMR techniques.

-

Azetidine Ring Carbons:

Data Summary: ¹³C NMR

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Benzhydryl C H | 70 - 80 |

| Aromatic ipso-C | 140 - 145 |

| Aromatic C-H | 125 - 130 |

| Azetidine C 2/C 4 | 50 - 60 |

| Azetidine C 3 | 35 - 45 |

Section 4: Advanced NMR Techniques for Unambiguous Assignment

While 1D spectra provide foundational data, complex derivatives often require advanced 2D NMR and spectral editing techniques for full, unambiguous assignment.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a crucial experiment for determining the number of protons attached to each carbon.[6][7] It is typically run in two modes:

-

DEPT-90: Only CH (methine) carbons appear as positive signals. This is excellent for identifying the benzhydryl Cα.[8]

-

DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative (inverted) signals. Quaternary carbons (like ipso-aromatic carbons) are absent.[8][9][10] This experiment definitively distinguishes the azetidine CH₂ signals from the benzhydryl CH signal.

2D Correlation Spectroscopy

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. It will show cross-peaks between geminally and vicinally coupled protons, confirming the connectivity within the azetidine ring.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This is the most reliable way to assign protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is invaluable for identifying quaternary carbons and piecing together the entire molecular framework. For example, a correlation from the benzhydryl Hα to the azetidine C2/C4 carbons would confirm the N-benzhydryl linkage.

Figure 2. A generalized workflow for NMR-based structure elucidation.

Section 5: Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Protocol: Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the N-benzhydrylazetidine derivative directly into a clean, dry NMR tube.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For solubility or temperature studies, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube using a clean pipette.

-

Homogenization: Cap the tube and gently invert or vortex until the sample is completely dissolved. A brief sonication may be required for less soluble compounds.

-

Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane, TMS, though often present in the solvent) would be added. For routine characterization, the residual solvent peak is typically used for referencing.

Protocol: ¹H and ¹³C NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Load a standard proton experiment.

-

Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

-

Set the number of scans (NS) to 8 or 16 for a concentrated sample.

-

Set the relaxation delay (D1) to at least 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing (¹H):

-

Apply a Fourier Transform to the FID.

-

Phase the spectrum to achieve a flat baseline and pure absorption peaks.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine relative proton ratios.

-

Analyze peak multiplicities and measure coupling constants.

-

-

¹³C {¹H} and DEPT Acquisition:

-

Load a standard carbon experiment with proton decoupling.

-

Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

-

Set the number of scans to 128, 256, or higher, as ¹³C has a low natural abundance.

-

Acquire the ¹³C FID. Process similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Run subsequent DEPT-90 and DEPT-135 experiments using standard instrument parameters to determine carbon types.

-

Conclusion

The ¹H and ¹³C NMR spectra of N-benzhydrylazetidine derivatives are rich with structural information. The benzhydryl methine proton provides a highly diagnostic singlet, while the chemical shifts and, critically, the vicinal coupling constants of the azetidine ring protons serve as reliable indicators of substitution and stereochemistry. By employing a systematic approach that combines 1D NMR with advanced techniques like DEPT and 2D correlation spectroscopy, researchers can achieve complete and unambiguous characterization of these important molecules, providing a solid foundation for drug discovery and development efforts.

References

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).

- Azetidine(503-29-7) 1H NMR spectrum - ChemicalBook. (n.d.).

- ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′) - ResearchGate. (n.d.).

- Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). PubMed Central.

- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. (2015). The Royal Society of Chemistry.

- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - NIH. (n.d.).

- Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... - ResearchGate. (n.d.).

- Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X-... - ResearchGate. (n.d.).

- Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com. (2022).

- NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.).

- A guide to 13c nmr chemical shift values - Compound Interest. (2015).

- NMR Chemical Shifts. (n.d.).

- Coupling constants for 1H and 13C NMR. (n.d.).

- 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (n.d.).

- FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... - ResearchGate. (n.d.).

- 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC - NIH. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021).

- 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014).

- 1H NMR Chemical Shift - Oregon State University. (n.d.).

- 13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024).

- Synthesis and Structural Characterization of N-Acylhydrazones by NMR Spectroscopy - MDPI. (n.d.).

- 1 3 C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. (1984).

- DEPT NMR: Signals and Problem Solving - Chemistry Steps. (n.d.).

- 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023).

- Synthesis and Performance of N-(Benzoyl) Stearic Acid Hydrazide - ResearchGate. (2025).

- Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed. (2016).

- 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024).

- 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023).

- Synthesis and Structural Characterization of p-Carboranylamidine Derivatives - MDPI. (n.d.).

Sources

- 1. Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com [chegg.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rubingroup.org [rubingroup.org]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

The Benzhydryl Group: A Guardian of the Strained Azetidine Ring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable conformational rigidity and metabolic stability to drug candidates. However, the inherent ring strain of azetidines (approximately 25.4 kcal/mol) presents a unique set of challenges in multi-step synthesis, rendering the nitrogen atom both reactive and susceptible to undesired ring-opening reactions. The judicious selection of a nitrogen protecting group is therefore paramount to the successful manipulation and elaboration of the azetidine core. This technical guide provides a comprehensive exploration of the benzhydryl (Bzh) group as a robust and versatile protecting group for the azetidine nitrogen. We will delve into the chemical principles underpinning its efficacy, provide detailed experimental protocols for its installation and removal, and offer a comparative analysis against other common N-protecting groups. This guide is intended to equip researchers with the knowledge to strategically employ the benzhydryl group in the synthesis of complex molecules featuring the unique azetidine motif.

The Azetidine Conundrum: Why Nitrogen Protection is Critical

The chemistry of azetidines is a delicate balance between their useful structural properties and their inherent reactivity. The ring strain not only influences the geometry of the molecule but also enhances the nucleophilicity of the nitrogen atom. This heightened reactivity, while useful for certain transformations, can be a significant liability in multi-step syntheses where the nitrogen needs to remain quiescent during reactions at other positions of the molecule.

Furthermore, the azetidine ring is prone to decomposition and ring-opening, particularly under acidic conditions. This instability necessitates a protecting group that not only masks the nucleophilicity of the nitrogen but also provides a degree of steric and electronic stabilization to the strained ring system.

The Benzhydryl Group: An Ideal Protector for Azetidine Nitrogen

The benzhydryl group, also known as the diphenylmethyl group, has emerged as a highly effective protecting group for amines, and it is particularly well-suited for the challenges posed by the azetidine ring. Its utility stems from a combination of steric and electronic factors.

Key Attributes of the Benzhydryl Protecting Group:

-

Steric Hindrance: The two bulky phenyl rings of the benzhydryl group provide a significant steric shield around the azetidine nitrogen, preventing it from participating in unwanted side reactions. This steric bulk also contributes to the overall stability of the protected azetidine.

-

Electronic Stabilization: The phenyl rings can electronically stabilize the N-C bond, contributing to the robustness of the protected amine.

-

Acid Lability: The benzhydryl group is readily cleaved under specific acidic conditions due to the formation of the stable diphenylmethyl carbocation. This allows for its selective removal when desired.

-

Stability to a Wide Range of Reagents: N-benzhydryl protected azetidines are stable to a variety of synthetic conditions, including basic, reductive, and some oxidative conditions, making them compatible with a broad range of chemical transformations.

Experimental Protocols: Installation and Cleavage of the Benzhydryl Group

Protection of the Azetidine Nitrogen: N-Benzhydrylation

The introduction of the benzhydryl group onto the azetidine nitrogen is typically achieved via a nucleophilic substitution reaction.

Protocol: N-Benzhydrylation of Azetidine

-

Materials: Azetidine hydrochloride, benzhydryl bromide (or chloride), a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), and a suitable solvent (e.g., acetonitrile, DMF).

-

Procedure:

-

To a solution of azetidine hydrochloride in the chosen solvent, add 2.2 equivalents of the non-nucleophilic base and stir at room temperature for 15-30 minutes to generate the free azetidine.

-

Add a solution of 1.0 equivalent of benzhydryl bromide in the same solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-benzhydrylazetidine.

-

Deprotection of the Azetidine Nitrogen

The removal of the benzhydryl group can be accomplished under several conditions, with catalytic hydrogenation and acidic cleavage being the most common.

Protocol 1: Deprotection via Catalytic Hydrogenation

This method is particularly useful when other functional groups sensitive to strong acids are present in the molecule.

-

Materials: N-benzhydrylazetidine derivative, Palladium on carbon (10% Pd/C), hydrogen source (H₂ gas or a transfer hydrogenation reagent like formic acid or ammonium formate), and a suitable solvent (e.g., methanol, ethanol).

-

Procedure:

-

Dissolve the N-benzhydrylazetidine derivative in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

-

Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at atmospheric pressure or slightly above).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

-

Protocol 2: Deprotection via Acidic Cleavage

This method is effective but should be used with caution if other acid-sensitive functional groups are present.

-

Materials: N-benzhydrylazetidine derivative, strong acid (e.g., trifluoroacetic acid (TFA), often with a catalytic amount of triflic acid (TfOH)), and a suitable solvent (e.g., dichloromethane (DCM)).

-

Procedure:

-

Dissolve the N-benzhydrylazetidine derivative in DCM.

-

Cool the solution in an ice bath.

-

Add trifluoroacetic acid (typically 20-50% v/v) to the solution. For more robust substrates, a catalytic amount of triflic acid can be added.

-

Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product as necessary.

-

Comparative Analysis: Benzhydryl vs. Other N-Protecting Groups for Azetidines

The choice of a protecting group is a critical decision in any synthetic strategy. The following table provides a comparative overview of the benzhydryl group against two other commonly used N-protecting groups for azetidines: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

| Feature | Benzhydryl (Bzh) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |

| Structure | Diphenylmethyl | tert-Butoxycarbonyl | Benzyloxycarbonyl |

| Typical Protection | Benzhydryl bromide/chloride, base | Boc anhydride (Boc₂O), base | Benzyl chloroformate (Cbz-Cl), base |

| Deprotection Conditions | Catalytic hydrogenation; Strong acid (TFA, TfOH) | Strong acid (TFA, HCl) | Catalytic hydrogenation |

| Stability to Bases | High | High | High |

| Stability to Acids | Moderate (cleaved by strong acids) | Low (cleaved by moderate to strong acids) | High (stable to most acids) |

| Stability to Hydrogenation | Low (cleaved) | High | Low (cleaved) |

| Orthogonality | Orthogonal to Boc and acid-stable groups when removed by hydrogenation. Orthogonal to Cbz and hydrogenation-labile groups when removed by acid. | Orthogonal to Cbz and other hydrogenation-labile groups. | Orthogonal to Boc and other acid-labile groups. |

| Key Advantage for Azetidines | Provides significant steric bulk, enhancing the stability of the strained ring. | Easily introduced and removed under relatively mild acidic conditions. | Stable to acidic conditions, allowing for transformations with acid-labile groups elsewhere in the molecule. |

| Potential Limitation | Can be more challenging to remove than Boc in some cases. | The strong acidic conditions for deprotection can sometimes lead to azetidine ring-opening. | The need for a metal catalyst for deprotection can be a limitation for certain substrates. |

The Benzhydryl Group in Action: Orthogonal Strategies and Multi-Step Synthesis

The true utility of the benzhydryl group is often demonstrated in complex, multi-step syntheses where its unique stability profile allows for orthogonal manipulations. A key example is the selective cleavage of other protecting groups in the presence of an N-benzhydryl azetidine.

For instance, in the synthesis of azetidine-2-carboxylic acid derivatives, it has been shown that an O-benzyl ester can be selectively cleaved by partial hydrogenation while leaving the N-benzhydryl group intact. This demonstrates that the rate of hydrogenolysis of the O-benzyl group is faster than that of the N-benzhydryl group, a crucial piece of information for synthetic planning.

This orthogonality allows for a synthetic strategy where the N-benzhydryl azetidine is carried through several synthetic steps, and then the benzhydryl group is removed at a later stage, as depicted in the following conceptual workflow:

Conclusion

The benzhydryl group serves as a powerful and reliable guardian for the nitrogen atom of the strained azetidine ring. Its combination of steric bulk, electronic stability, and versatile deprotection options makes it an invaluable tool for synthetic chemists. By understanding the principles outlined in this guide, researchers can confidently incorporate N-benzhydryl protected azetidines into their synthetic routes, enabling the construction of complex and novel molecules for drug discovery and development. The strategic use of the benzhydryl group, particularly in orthogonal protection schemes, opens up a wider range of possibilities for the functionalization of this important heterocyclic scaffold.

References

- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. *Chemistry –

An In-depth Technical Guide to the Stability of the tert-Butyl Carbamate (Boc) Protecting Group

Introduction: The Indispensable Role of the Boc Group in Modern Synthesis

In the intricate field of organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals, the strategic use of protecting groups is paramount.[1] The tert-butyloxycarbonyl (Boc) group stands as a cornerstone of amine protection, valued for its unique combination of stability across a wide range of reaction conditions and its clean, facile removal under specific acidic protocols.[2][3] This dual nature allows for the precise, sequential manipulation of functional groups, a critical requirement for multi-step synthetic strategies.[1]

This guide provides an in-depth exploration of the Boc group's stability profile, moving beyond simple procedural descriptions to explain the underlying chemical principles and causality that govern its behavior. We will delve into its lability under acidic conditions, its robustness in basic and nucleophilic environments, and the practical, field-proven strategies required to optimize its use while mitigating potential side reactions. The content herein is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this essential synthetic tool.

The Boc Group: Mechanism of Protection and Core Attributes

The Boc group is introduced to an amine to form a carbamate, which effectively masks the nucleophilicity and basicity of the nitrogen atom.[4][5] This transformation is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O, a stable and convenient reagent.[6] The reaction proceeds via a nucleophilic acyl substitution, where the amine's lone pair attacks an electrophilic carbonyl carbon of the anhydride.[6] A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often used to enhance the amine's nucleophilicity.[3][6]

The resulting Boc-protected amine is characterized by significant steric bulk and electronic delocalization of the nitrogen lone pair into the carbonyl system, rendering the nitrogen far less reactive. This protected state is stable to a wide array of reagents, which is fundamental to its utility.[4]

Caption: General workflow for the protection of an amine using (Boc)₂O.

Comprehensive Stability Profile

The true power of the Boc group lies in its predictable stability profile, which forms the basis of its orthogonality to other common protecting groups.[1][6]

Lability Under Acidic Conditions

The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[7] This deprotection is not merely a hydrolysis event; it is a carefully controlled, acid-catalyzed elimination.[8][9]

Mechanism of Acid-Catalyzed Cleavage: The process unfolds in a sequence of well-understood steps:[9][10][11]

-

Protonation: A strong acid, such as trifluoroacetic acid (TFA), first protonates the carbonyl oxygen of the carbamate.[5][8][9] This step is a rapid equilibrium that activates the group for cleavage.

-

C-O Bond Cleavage: The protonated intermediate is unstable and fragments, leading to the heterolytic cleavage of the tert-butyl-oxygen bond.[2][3] This step is the rate-determining step and is facilitated by the formation of two stable species: a carbamic acid and a highly stabilized tert-butyl cation.[5][9]

-

Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide and the free, unprotected amine.[9][10]

-

Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, forming an amine salt (e.g., a trifluoroacetate salt).[6][10]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Kinetics and Reagent Choice: The rate of Boc cleavage is highly dependent on the acid used. Studies have revealed that the kinetics can be complex, with deprotection using acids like HCl exhibiting a second-order dependence on the acid concentration.[12][13][14] This implies that the mechanism involves more than a single proton in the rate-limiting step, likely a general acid-catalyzed fragmentation of the protonated carbamate.[13][14] In contrast, deprotection with TFA often requires a large excess of acid to proceed at a reasonable rate.[14]

Commonly used acidic systems include:

-

Trifluoroacetic Acid (TFA): Typically used in a 25-50% solution in dichloromethane (DCM) for routine deprotections, especially in solid-phase peptide synthesis (SPPS).[8][15] Neat TFA can also be used for more robust cleavage.[16]

-

Hydrogen Chloride (HCl): Often used as a 4M solution in an organic solvent like 1,4-dioxane or methanol.[7][8] This can sometimes offer higher selectivity compared to TFA.[8]

Stability Under Basic and Nucleophilic Conditions

A key advantage of the Boc group is its exceptional stability in the presence of bases and a wide range of nucleophiles.[17] This stability is attributable to two main factors:

-

Steric Hindrance: The bulky tert-butyl group physically shields the carbonyl carbon from the approach of nucleophiles.

-

Electronic Effects: The carbonyl carbon of a carbamate is less electrophilic than that of an ester due to resonance donation from the adjacent nitrogen atom.

This robustness allows for transformations elsewhere in the molecule using reagents such as organometallics (Grignard, organolithium reagents), hydrides, and common bases like triethylamine, pyridine, and even sodium hydroxide without premature loss of the Boc group.[17][18][19] This stability is the foundation of its orthogonality with the base-labile Fmoc group.[4][17]

Orthogonal Stability

Orthogonality is the principle that allows for the selective removal of one protecting group in the presence of others.[1] The Boc group is a central component in many orthogonal strategies:

-

vs. Fmoc (Base-Labile): The Boc group is stable to the piperidine solutions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group.[4][6]

-

vs. Cbz/Bn (Hydrogenolysis-Labile): The Boc group is completely stable to catalytic hydrogenation conditions (e.g., H₂/Pd-C) that are used to remove benzyloxycarbonyl (Cbz) or benzyl (Bn) groups.[4][20][21]

This compatibility allows for complex synthetic routes where different amines can be unmasked sequentially.[22]

Field-Proven Insights: Managing Side Reactions

While Boc deprotection is generally efficient, the generation of the highly reactive tert-butyl cation is a significant practical challenge that must be managed to ensure high product purity.[9][15]

The Problem: Alkylation by the tert-Butyl Cation The electrophilic tert-butyl cation will readily react with any nucleophile present in the reaction mixture.[23][24] In peptide synthesis, the side chains of certain amino acids are particularly susceptible to this alkylation:[9][25]

-

Tryptophan (Trp)

-

Methionine (Met)

-

Cysteine (Cys)

-

Tyrosine (Tyr)

This can lead to the formation of undesired, permanently modified side-products that are difficult to separate from the target molecule.[15][26]

The Solution: The Critical Role of Scavengers To prevent unwanted alkylation, the deprotection cocktail must include "scavengers"—nucleophiles that are added in excess to trap the tert-butyl cation before it can react with the substrate.[3][17] The choice of scavenger is dictated by the specific nucleophilic residues present in the molecule.